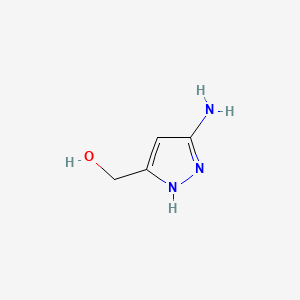

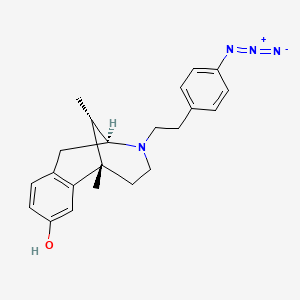

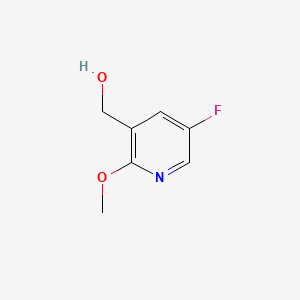

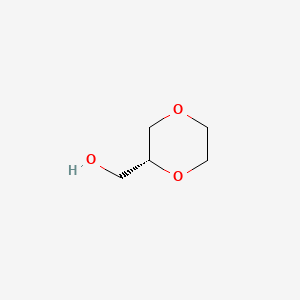

(R)-(1,4-Dioxan-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanol, also known as methyl alcohol, is a colorless liquid with a faintly sweet pungent odor . It is the simplest alcohol and is used in a wide range of applications, including as a solvent, antifreeze, and fuel .

Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas, coal, and biomass . One promising method is the photocatalytic reduction of carbon dioxide to methanol, which uses sunlight to convert CO2 and water into methanol .Molecular Structure Analysis

Methanol has a simple molecular structure, consisting of one carbon atom, one oxygen atom, and four hydrogen atoms . The carbon atom is bonded to three hydrogen atoms and the oxygen atom, which is in turn bonded to the fourth hydrogen atom .Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to produce formaldehyde, which can then be further oxidized to form formic acid . Methanol can also react with carbon monoxide under pressure to produce acetic acid .Physical And Chemical Properties Analysis

Methanol is a volatile, colorless liquid at room temperature, with a boiling point of 64.7°C and a melting point of -97.6°C . It is miscible with water and many organic solvents .Applications De Recherche Scientifique

Methanol as a Chemical Marker for Transformer Insulating Oil Degradation

Methanol has been identified as a valuable chemical marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, resulting from the degradation of insulating paper, can be an indicator of the paper's condition. Analytical methods like headspace gas chromatography are used for methanol determination, which aids in monitoring transformer health and predicting maintenance needs (Jalbert et al., 2019).

Methanol in Hydrogen Production

Methanol serves as a significant feedstock in hydrogen production, crucial for fuel cell technology. Various catalytic processes such as steam reforming, partial oxidation, and autothermal reforming of methanol have been studied. These processes, supported by copper-based and other transition metal catalysts, aim to efficiently produce high purity hydrogen. Innovations in catalyst and reactor design, including porous structures and membrane reactors, are central to improving the hydrogen yield from methanol (García et al., 2021).

Methanol Oxidation for Fuel Cell Applications

The catalytic oxidation of methanol to generate energy in fuel cells is another critical area of research. Studies focus on the kinetics of methanol oxidation and the development of efficient catalysts to enhance the process. This research is pivotal for advancing proton-exchange membrane fuel cell (PEMFC) technology, where methanol offers a promising, high-energy-density fuel option (Yong et al., 2013).

Methanol in Material Sciences

Methanol plays a role in the synthesis and processing of materials. For instance, its use in the production of formaldehyde and other derivatives is well-documented. These chemicals serve as building blocks for resins, plastics, and other polymeric materials. Research into optimizing methanol-based reactions for material synthesis continues to be of significant interest in the chemical industry (Cybulski, 1994).

Environmental Applications of Methanol

Methanol's role in environmental applications, such as in bioremediation and as a cleaner-burning alternative fuel, is gaining attention. It has been explored as a substitute for gasoline in internal combustion engines, where it can reduce emissions of nitrogen oxides, particulate matter, and other pollutants. The development of methanol-fueled engines and the study of methanol's combustion properties are critical for reducing automotive emissions and improving air quality (Heinzel & Barragán, 1999).

Safety And Hazards

Orientations Futures

Research into the use of methanol as a fuel and chemical feedstock is ongoing. One area of interest is the development of more efficient and sustainable methods for methanol production, such as the photocatalytic reduction of carbon dioxide . Another is the exploration of methanol as a potential alternative to fossil fuels .

Propriétés

IUPAC Name |

[(2R)-1,4-dioxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEPUAROFJSGJN-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CO1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(1,4-Dioxan-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/no-structure.png)

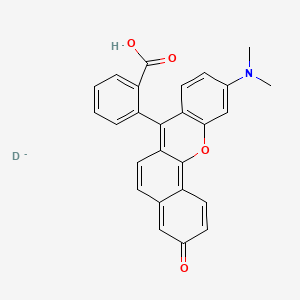

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)